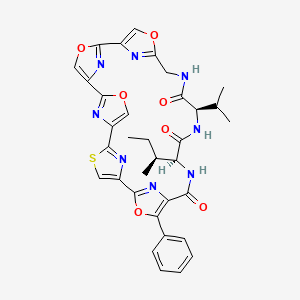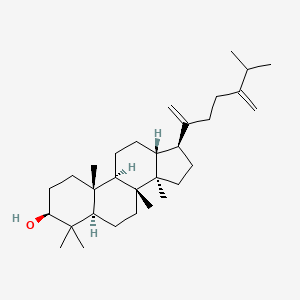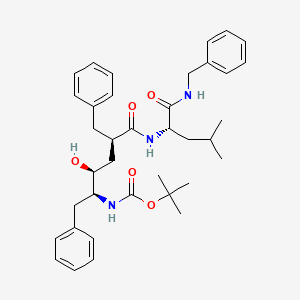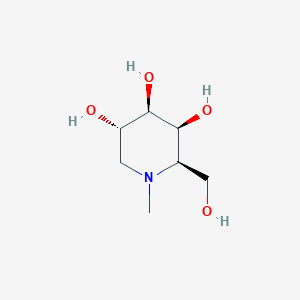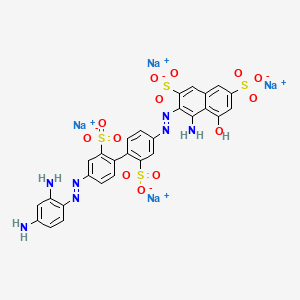
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 280-243-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-243-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods: Industrial production of EINECS 280-243-9 is carried out on a larger scale, often involving continuous processes to maximize efficiency. The production methods are optimized to reduce costs and environmental impact while maintaining high standards of quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 280-243-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-243-9 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-243-9 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
EINECS 280-243-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug development. In industry, it is utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of EINECS 280-243-9 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The detailed mechanism depends on the particular application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to EINECS 280-243-9 include other substances listed in the EINECS inventory that share structural or functional characteristics. These compounds may have similar applications and properties but differ in specific aspects such as reactivity or stability.
Uniqueness: EINECS 280-243-9 is unique due to its specific chemical structure and properties, which make it suitable for particular applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83221-65-2 |
|---|---|
Molekularformel |
C28H19N7Na4O13S4 |
Molekulargewicht |
881.7 g/mol |
IUPAC-Name |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H23N7O13S4.4Na/c29-14-1-6-21(20(30)9-14)34-32-15-2-4-18(23(10-15)50(40,41)42)19-5-3-16(11-24(19)51(43,44)45)33-35-28-25(52(46,47)48)8-13-7-17(49(37,38)39)12-22(36)26(13)27(28)31;;;;/h1-12,36H,29-31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
WZSZEMOUAWCYJY-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


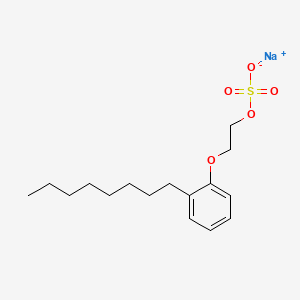
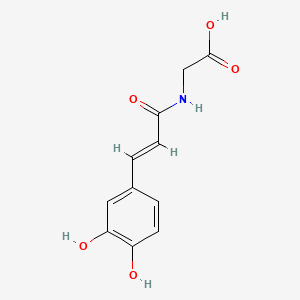
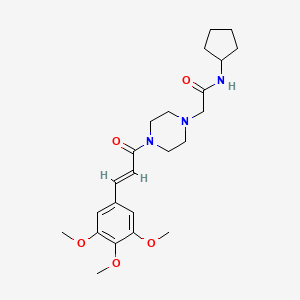
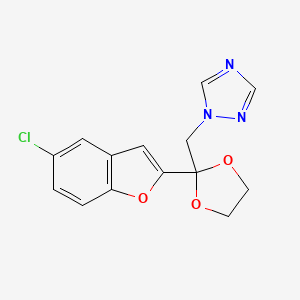
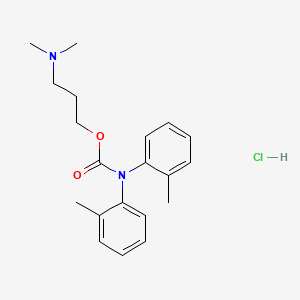
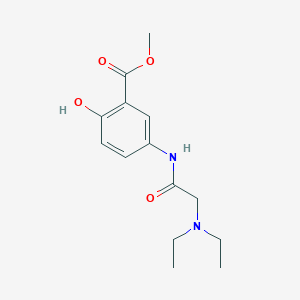
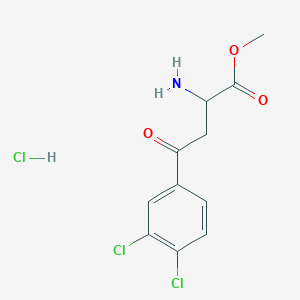
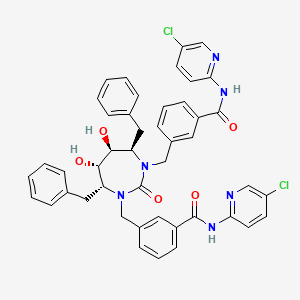

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
